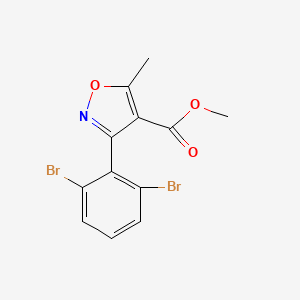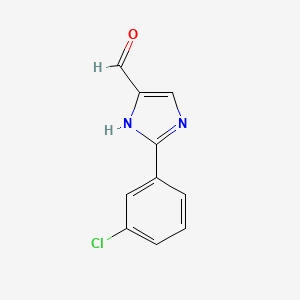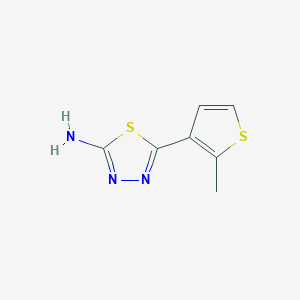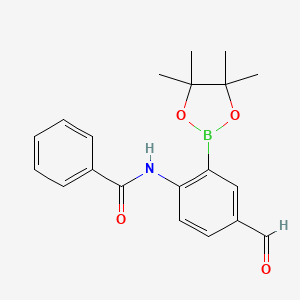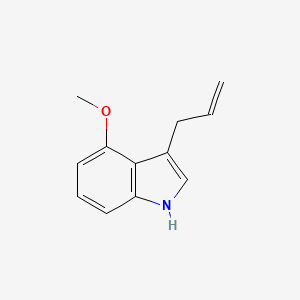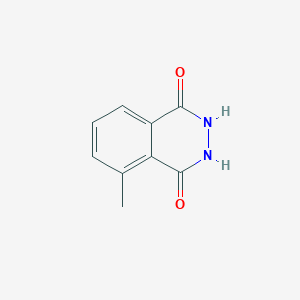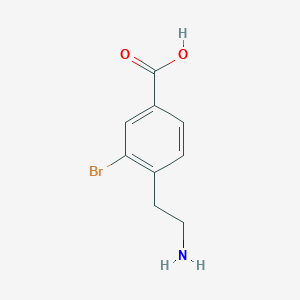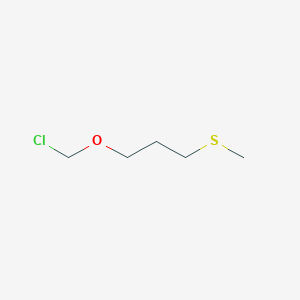
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method is the cyclization reaction, where the starting materials are subjected to cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid.
Reduction: 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and antifungal agent.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Agriculture: It is investigated for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The triazole ring can form hydrogen bonds with target enzymes, leading to inhibition of their activity. The aldehyde group can also react with nucleophilic sites on proteins, leading to covalent modification and inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the triazole ring.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxybenzaldehyde: Contains a different triazole ring and an additional methoxy group[][11].
Uniqueness
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is unique due to the presence of the 1-methyl-1H-1,2,4-triazole moiety, which imparts specific biological activities and chemical reactivity. The methyl group on the triazole ring can influence the compound’s binding affinity to target enzymes and its overall pharmacokinetic properties .
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
4-(1-methyl-1,2,4-triazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-7-11-10(12-13)9-4-2-8(6-14)3-5-9/h2-7H,1H3 |
InChI-Schlüssel |
OASWVFNVGCAZBY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one](/img/structure/B13690185.png)

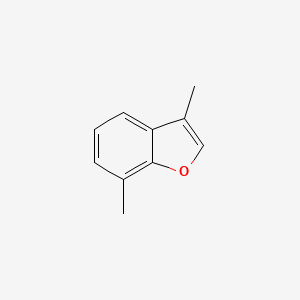
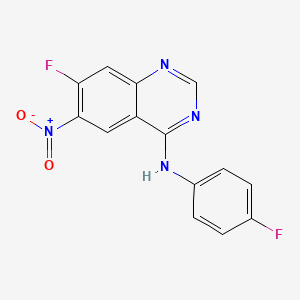
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)
